(3-Nitrophenyl) 2-phenylacetate
Description
Contextual Significance within Contemporary Organic Synthesis and Chemical Biology
(3-Nitrophenyl) 2-phenylacetate is a molecule of interest due to the combination of a reactive ester linkage and functionalities that are pertinent to both synthetic methodology and biological studies. The significance of this compound can be understood by dissecting its two primary components: the 3-nitrophenyl group and the 2-phenylacetate moiety.
In organic synthesis, the nitrophenyl group, particularly when part of an ester, serves as an excellent leaving group. The electron-withdrawing nature of the nitro group at the meta-position makes the corresponding phenoxide a stable anion, facilitating nucleophilic acyl substitution reactions. This property is fundamental to the use of nitrophenyl esters as acylating agents. While the para-substituted isomer, 4-nitrophenyl acetate (B1210297), is more commonly employed for this purpose due to its enhanced reactivity and the chromogenic nature of the resulting 4-nitrophenolate (B89219) anion for reaction monitoring, the 3-nitro isomer is also an effective acyl donor.
From a chemical biology perspective, nitrophenyl esters are widely used as substrates for enzymatic assays, particularly for hydrolases like esterases and lipases. nih.govacs.org The release of the nitrophenolate ion upon hydrolysis can be conveniently monitored by UV-Vis spectroscopy, providing a straightforward method for determining enzyme activity. researchgate.net Furthermore, the phenylacetate (B1230308) portion of the molecule is a structure of significant biological relevance. Phenylacetic acid is a known plant auxin and a human metabolite of phenylalanine. wikipedia.orgnih.gov Derivatives of phenylacetic acid are found in numerous pharmaceuticals and are investigated for a range of bioactivities, including as enzyme inhibitors and agonists for nuclear receptors. wikipedia.orgorgsyn.org
Therefore, this compound is contextually significant as a potential tool for:
Acyl-transfer reactions: Serving as a reagent for introducing the 2-phenylacetyl group onto various nucleophiles such as amines, alcohols, and thiols.
Enzyme studies: Acting as a potential substrate to probe the active sites of enzymes, particularly those that recognize phenylacetate or related structures.
Prodrug design: The ester could be designed to be stable until cleaved by a specific enzyme within a biological system, releasing a biologically active molecule.
Overview of Nitrophenyl Esters and Phenylacetate Derivatives in Scholarly Discourse
The academic literature provides extensive research on both nitrophenyl esters and phenylacetate derivatives, which collectively inform the potential utility of this compound.
Nitrophenyl Esters:
Nitrophenyl esters are a well-established class of activated esters used extensively in organic chemistry and biochemistry. The position of the nitro group on the phenyl ring modulates the reactivity of the ester. The para- and ortho-nitro isomers are generally more reactive than the meta-isomer due to the direct resonance-based electron withdrawal that stabilizes the resulting phenoxide leaving group.
Key research findings on nitrophenyl esters include:
Acylation Reagents: They are superior to many other activated esters for the acylation of biomolecules. For instance, 4-nitrophenyl (PNP) activated esters have been shown to be highly effective for the radiofluorination of biomolecules, demonstrating favorable acylation kinetics. nih.gov
Enzyme Substrates: p-Nitrophenyl esters are invaluable tools for studying enzyme mechanisms. They have been used to probe the reaction mechanism of the thiolase enzyme OleA, leading to insights into Claisen condensation reactions in biological systems. nih.gov The hydrolysis of various p-nitrophenyl esters is a standard assay for esterase activity. acs.orgresearchgate.net
Synthetic Intermediates: They are key intermediates in the synthesis of a wide array of organic molecules. Their reactivity allows for mild reaction conditions, which is crucial when working with sensitive substrates.
Phenylacetate Derivatives:
Phenylacetic acid and its derivatives are another class of compounds with diverse applications and rich scholarly discourse.
Key research findings on phenylacetate derivatives include:
Biological Activity: Phenylacetic acid itself is a natural auxin in plants and a catabolite of phenylalanine in humans. wikipedia.orgnih.gov Its derivatives have been explored for a multitude of therapeutic applications, including the treatment of urea (B33335) cycle disorders, and as potential aldose reductase inhibitors. wikipedia.org
Pharmaceutical Building Blocks: The phenylacetate scaffold is a core component of many widely used drugs, such as diclofenac, ibuprofen, and penicillin G. chemicalbook.com
Synthetic Chemistry: In organic synthesis, phenylacetic acid can undergo various transformations. For example, it can be used to produce phenylacetone (B166967) through ketonic decarboxylation. wikipedia.org Its derivatives are also used in the synthesis of complex heterocyclic structures. wikipedia.org The decarboxylation of phenylacetate by the glycyl radical enzyme PhdB to produce toluene (B28343) is a reaction of significant interest for biofuel production.
The combination of these two functionalities in this compound creates a molecule with a predictable reactivity profile, making it a potentially valuable, albeit under-explored, tool for chemical research.
Data on Mentioned Compounds
Properties
CAS No. |
85121-10-4 |
|---|---|
Molecular Formula |
C14H11NO4 |
Molecular Weight |
257.24 g/mol |
IUPAC Name |
(3-nitrophenyl) 2-phenylacetate |
InChI |
InChI=1S/C14H11NO4/c16-14(9-11-5-2-1-3-6-11)19-13-8-4-7-12(10-13)15(17)18/h1-8,10H,9H2 |
InChI Key |
GYINVBJNNKNKBI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(=O)OC2=CC=CC(=C2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)OC2=CC=CC(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Approaches for 3 Nitrophenyl 2 Phenylacetate
Direct Esterification Pathways Involving Phenylacetic Acid and 3-Nitrophenol (B1666305)
The most straightforward approach to synthesizing (3-nitrophenyl) 2-phenylacetate is through the direct esterification of phenylacetic acid and 3-nitrophenol. This method, while conceptually simple, necessitates meticulous optimization of catalysts and reaction conditions to drive the equilibrium towards product formation.
Optimization of Reaction Conditions and Catalyst Systems
The esterification of phenylacetic acid is a well-established reaction, and various catalysts have been explored to enhance its efficiency. Both Brønsted acids, such as sulfuric acid and p-toluenesulfonic acid, and Lewis acids, like titanium and tin compounds, can catalyze the reaction. google.com The choice of catalyst can significantly impact the reaction rate and yield. For instance, studies on the esterification of phenylacetic acid with other phenols, such as p-cresol, have shown that metal cation-exchanged montmorillonite (B579905) nanoclays, particularly Al³⁺-montmorillonite, can be highly effective solid acid catalysts. nih.govsemanticscholar.org These heterogeneous catalysts offer advantages in terms of ease of separation and potential for recycling. researchgate.net
Reaction conditions such as temperature, solvent, and the molar ratio of reactants are critical parameters to optimize. researchgate.net The removal of water, a byproduct of the esterification, is crucial to shift the reaction equilibrium towards the ester product. This is often achieved by azeotropic distillation using a suitable solvent like toluene (B28343). nih.gov The temperature of the reaction also plays a significant role; for example, in the esterification of phenylacetic acid with hydroxylated derivatives, a temperature of 110°C was found to provide a high yield of about 80%. researchgate.net However, it is important to note that the presence of a nitro group on the phenol (B47542) can have a deactivating effect on the esterification rate due to its electron-withdrawing nature, which reduces the nucleophilicity of the phenolic hydroxyl group. nih.gov
Table 1: Catalyst Systems for Phenylacetic Acid Esterification
| Catalyst Type | Examples | Key Features |
| Brønsted Acids | Sulfuric acid, p-toluenesulfonic acid | Homogeneous catalysts, effective but can be corrosive and difficult to separate. google.com |
| Lewis Acids | Titanium compounds, Tin compounds | Homogeneous catalysts, can lead to metal contamination in the product. google.com |
| Solid Acids | Metal-exchanged montmorillonite clays | Heterogeneous catalysts, easily separable, reusable, and environmentally friendly. nih.govsemanticscholar.org |
| Ionic Liquids | Pyridine propyl sulfonic acid ionic liquid | Can act as both solvent and catalyst, offering potential for greener processes. google.com |
Yield Enhancement and Purity Assessment in Esterification
To maximize the yield of this compound, it is essential to drive the reversible esterification reaction to completion. As mentioned, a key strategy is the continuous removal of water from the reaction mixture. nih.gov Another approach to enhance the yield is to use one of the reactants in excess. researchgate.net
The purity of the synthesized ester is paramount and is typically assessed using a combination of analytical techniques. Thin-layer chromatography (TLC) is a rapid and convenient method for monitoring the progress of the reaction and identifying the presence of the product. jetir.org For a more detailed analysis and confirmation of the structure, spectroscopic methods such as Fourier-transform infrared (FTIR) spectroscopy, proton nuclear magnetic resonance (¹H NMR), and carbon-13 nuclear magnetic resonance (¹³C NMR) are employed. researchgate.net Mass spectrometry can also be used to confirm the molecular weight of the product. nist.gov Purification of the final product is often achieved through techniques like recrystallization or column chromatography to remove any unreacted starting materials or byproducts. mdpi.com
Synthesis via Activated Esters and Related Carbocyclic Acid Derivatives
An alternative and often more efficient route to this compound involves the use of activated esters. This strategy circumvents the equilibrium limitations of direct esterification by employing a more reactive carboxylic acid derivative.
Role of Nitrophenol as an Activating Group in Ester Formation
Nitrophenols, particularly p-nitrophenol, are frequently used to create activated esters. rsc.orgrsc.org The electron-withdrawing nitro group makes the corresponding ester more susceptible to nucleophilic attack by an alcohol, in this case, the hydroxyl group of another molecule. byjus.com This increased reactivity facilitates the esterification process, often allowing it to proceed under milder conditions and with higher yields compared to direct esterification. researchgate.net The p-nitrophenyl ester of an acid can be synthesized and then reacted with an alcohol in a subsequent step. researchgate.netnih.gov This two-step approach can be advantageous when dealing with sensitive substrates or when direct esterification is sluggish. The use of p-nitrophenyl esters as acylating agents has been demonstrated in various synthetic applications, including the synthesis of radiolabeled biomolecules and in enzymatic reactions. rsc.orgrsc.orgresearchgate.netnih.gov The release of the yellow p-nitrophenolate ion during the reaction can also serve as a convenient colorimetric indicator of reaction progress. semanticscholar.org
Precursor Design and Functionalization for this compound
The design of precursors for the synthesis of this compound via the activated ester route involves the initial formation of an activated derivative of phenylacetic acid. This can be achieved by reacting phenylacetic acid with a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of an activating agent such as 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net This forms a highly reactive intermediate that can then readily react with 3-nitrophenol.
Alternatively, phenylacetic acid can be converted to its acid chloride by reacting it with a chlorinating agent like thionyl chloride. The resulting phenylacetyl chloride is a highly reactive acylating agent that can then be reacted with 3-nitrophenol to form the desired ester. This method is often very efficient but requires careful handling due to the corrosive and moisture-sensitive nature of acid chlorides. google.com
Preparation of Key Precursors: 3-Nitrophenylacetic Acid and Derivatives
The synthesis of this compound can also be approached by first preparing a nitrated derivative of phenylacetic acid, namely 3-nitrophenylacetic acid, which is then esterified.
Several methods have been reported for the synthesis of 3-nitrophenylacetic acid. tandfonline.comtandfonline.com One common approach involves the nitration of phenylacetic acid. biosynth.com However, this can lead to a mixture of ortho, meta, and para isomers, requiring subsequent separation.
A more controlled synthesis starts from 3-nitrobenzaldehyde. This can be a multi-step process, but it offers better regioselectivity. tandfonline.com Another route involves the conversion of 3-nitroacetophenone via the Willgerodt-Kindler reaction, although this method can suffer from low yields due to the reduction of the nitro group under the reaction conditions. tandfonline.comtandfonline.com An improved procedure for the Willgerodt reaction, which minimizes the reduction of the nitro group, has been developed to provide 3-nitrophenylacetic acid in a more efficient manner. tandfonline.com
Once 3-nitrophenylacetic acid is obtained, it can be esterified with phenol using standard esterification methods as described in section 2.1. The presence of the nitro group on the phenylacetic acid moiety can influence the reactivity and may require adjustments to the reaction conditions.
Table 2: Comparison of Synthetic Routes to 3-Nitrophenylacetic Acid
| Starting Material | Key Intermediates | Reported Yield | Reference |
| 3-Nitrobenzyl chloride | 3-Nitrophenylacetonitrile | 38% | tandfonline.com |
| 3-Nitrobenzaldehyde | - | 31% (overall) | tandfonline.com |
| 3-Nitroacetophenone | Nitrothiomorpholide | 7% (Willgerodt reaction) | tandfonline.comtandfonline.com |
| 3-Nitroacetophenone | Nitrothiomorpholide (modified Willgerodt) | 41.7% (overall) | tandfonline.com |
Regioselective Nitration of Phenylacetic Acid Scaffolds
The introduction of a nitro group onto a phenylacetic acid scaffold via electrophilic aromatic substitution is a primary method for producing nitrophenylacetic acid isomers. The directing effect of the carboxymethyl group (-CH₂COOH) on the phenyl ring influences the position of the incoming nitro group. While the carboxymethyl group is generally considered an ortho-, para-directing group due to the activating nature of the methylene, the reaction conditions, particularly the concentration of nitric acid, play a crucial role in the final product distribution. ed.gov
Treating phenylacetic acid with nitric acid leads to the formation of a mixture of nitrated products. The conditions of the nitration can be tuned to favor certain isomers, although achieving high regioselectivity for the meta position can be challenging. The reaction typically requires strong acidic conditions to generate the nitronium ion (NO₂⁺), the active electrophile in the substitution reaction. masterorganicchemistry.com
Research Findings:
Studies on the nitration of phenylacetic acid reveal a significant dependence of the product outcome on the concentration of the nitric acid used. ed.govchegg.com Using a more concentrated nitric acid solution can lead to different products compared to a less concentrated one. For instance, one experimental setup using 70% HNO₃ yields a mononitrated product, while 90% HNO₃ can result in a dinitrated product or oxidation byproducts. ed.govchegg.com The temperature of the reaction must be carefully controlled to prevent runaway reactions and the formation of unwanted side products.
Interactive Data Table: Nitration of Phenylacetic Acid
| Reagent | Conditions | Major Product(s) | Reference |
| Phenylacetic Acid | 70% Nitric Acid, Reflux | Mononitrated Phenylacetic Acid | ed.govchegg.com |
| Phenylacetic Acid | 90% Nitric Acid, Reflux | Dinitrated Phenylacetic Acid | ed.govchegg.com |
This table summarizes the outcomes of nitrating phenylacetic acid under different nitric acid concentrations. The resulting nitrophenylacetic acid can then serve as a precursor in subsequent esterification reactions.
Derivatization from Substituted Aminophenylacetic Acids
An alternative and highly versatile strategy for synthesizing this compound involves starting with a substituted aminophenol, specifically 3-aminophenol (B1664112). This approach separates the ester formation from the introduction of the nitro group, allowing for greater control. The general pathway involves an initial esterification reaction followed by the chemical conversion of the amino group to a nitro functionality.
The first step is the esterification of 3-aminophenol with phenylacetic acid or a more reactive derivative like phenylacetyl chloride. The reaction between a phenol and a carboxylic acid is often slow, so using an acid chloride or an acid anhydride (B1165640) is a common and more efficient method. libretexts.orgchemguide.co.uk The resulting intermediate is (3-aminophenyl) 2-phenylacetate.
The second, and key, step is the conversion of the amino group (-NH₂) on the intermediate ester to a nitro group (-NO₂). This transformation is a critical derivatization that can be achieved through several methods:
Oxidation of the Amine: The aromatic amino group can be directly oxidized to a nitro group. Various oxidizing agents can be employed for this purpose. A mixture of formic acid and hydrogen peroxide, which forms performic acid in situ, has been shown to selectively oxidize aromatic amines to nitroaromatics. acs.org Other reagents like sodium perborate (B1237305) in the presence of a catalyst or ozone on a silica (B1680970) gel support have also been reported for similar transformations. organic-chemistry.org
Diazotization followed by Nitrite (B80452) Substitution: A classic route in aromatic chemistry involves converting the primary aromatic amine into a diazonium salt. ncert.nic.in This is achieved by treating the amine with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C). ncert.nic.inmnstate.edu The resulting diazonium salt is an exceptionally versatile intermediate. While commonly used in Sandmeyer reactions to introduce halogens or cyano groups, it can also be converted to a nitro group by treatment with sodium nitrite (NaNO₂) in the presence of a copper catalyst. organic-chemistry.org
This multi-step approach, beginning with an aminophenol, offers a controlled and strategic route to the target compound, circumventing the regioselectivity issues associated with direct nitration of a less-activated ring.
Interactive Data Table: Synthesis via Aminophenol Derivatization
| Step | Starting Material | Reagent(s) | Product | Reference |
| 1. Esterification | 3-Aminophenol, Phenylacetyl chloride | Base (e.g., Pyridine) | (3-Aminophenyl) 2-phenylacetate | libretexts.orgchemguide.co.uk |
| 2. Oxidation | (3-Aminophenyl) 2-phenylacetate | HCOOH, H₂O₂ (Performic Acid) | This compound | acs.org |
| 2. Diazotization/Substitution | (3-Aminophenyl) 2-phenylacetate | 1. NaNO₂, HCl (0-5°C)2. NaNO₂, Cu catalyst | This compound | ncert.nic.inorganic-chemistry.org |
This table outlines the two-stage synthetic pathway to this compound starting from 3-aminophenol.
Chemical Reactivity and Mechanistic Investigations of 3 Nitrophenyl 2 Phenylacetate
Hydrolysis Pathways of Nitrophenyl Esters
The cleavage of the ester bond in nitrophenyl esters, such as (3-Nitrophenyl) 2-phenylacetate, is a fundamental reaction in organic chemistry and biochemistry. This process can be achieved through various pathways, including acid-catalyzed, base-catalyzed, and biocatalytic hydrolysis. Each pathway exhibits distinct kinetics and mechanistic features, which are crucial for understanding the reactivity of this class of compounds.
Acid-Catalyzed Hydrolysis Kinetics and Mechanism
The acid-catalyzed hydrolysis of esters, including this compound, is a reversible process that proceeds through a series of equilibrium steps. The reaction is initiated by the protonation of the carbonyl oxygen of the ester, which enhances the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of a water molecule, leading to the formation of a tetrahedral intermediate. semanticscholar.org Subsequent proton transfer and elimination of the alcohol moiety (3-nitrophenol) regenerate the acid catalyst and yield the carboxylic acid (2-phenylacetic acid).
The kinetics of acid-catalyzed hydrolysis are typically first-order with respect to both the ester and the acid catalyst. The rate of the reaction is influenced by the stability of the tetrahedral intermediate and the ease of departure of the leaving group. For esters with a tertiary alkyl group, the mechanism can shift to an SN1 type, involving the formation of a stable carbocation. However, for aryl esters like this compound, the addition-elimination pathway is the predominant mechanism. semanticscholar.org
Base-Catalyzed Hydrolysis Kinetics and Mechanism
Base-catalyzed hydrolysis, or saponification, of esters like this compound is an irreversible process that is generally more efficient than acid-catalyzed hydrolysis. The reaction mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester, forming a tetrahedral intermediate. semanticscholar.orgstanford.edu This intermediate then collapses, expelling the phenoxide leaving group (3-nitrophenoxide) to form the carboxylic acid. In the basic medium, the carboxylic acid is rapidly deprotonated to form the carboxylate salt, which drives the reaction to completion.
The kinetics of base-catalyzed hydrolysis are typically second-order, being first-order in both the ester and the hydroxide ion. stanford.edu The rate of this reaction is significantly influenced by the nature of the leaving group; esters with good leaving groups, such as those with electron-withdrawing substituents on the phenyl ring, undergo faster hydrolysis. stanford.edu The formation of the tetrahedral intermediate is often the rate-limiting step in this process. stanford.edu
Biocatalytic Hydrolysis and Enzymatic Specificity
Enzymes, particularly esterases and lipases, are highly efficient and specific catalysts for the hydrolysis of esters, including nitrophenyl derivatives. diva-portal.orgnih.gov These biocatalysts often employ a catalytic triad, typically composed of serine, histidine, and aspartate or glutamate (B1630785) residues, in their active site. semanticscholar.orgnih.gov The hydrolysis mechanism generally proceeds via a two-step "ping-pong" mechanism. nih.gov
In the first step (acylation), the serine residue, activated by the histidine, acts as a nucleophile and attacks the carbonyl carbon of the ester substrate. This leads to the formation of a covalent acyl-enzyme intermediate and the release of the alcohol component (p-nitrophenol). diva-portal.orgnih.gov The second step (deacylation) involves the hydrolysis of the acyl-enzyme intermediate by a water molecule, which is also activated by the histidine residue. This regenerates the free enzyme and releases the carboxylic acid product. diva-portal.org
Enzymatic hydrolysis exhibits a high degree of substrate specificity. For instance, some enzymes show a preference for esters with short-chain fatty acids, classifying them as esterases, while others, known as lipases, are more active towards long-chain acyl esters. nih.gov The specificity can be influenced by factors such as the chain length of the acyl group and the nature of the leaving group. nih.govnih.gov The release of the chromogenic p-nitrophenol upon hydrolysis is a convenient method for monitoring enzyme activity spectrophotometrically. semanticscholar.orgdiva-portal.org
Nucleophilic Acyl Substitution Reactions at the Ester Linkage
Beyond hydrolysis, the ester linkage of this compound is susceptible to attack by other nucleophiles, leading to nucleophilic acyl substitution reactions. These reactions, such as aminolysis and transesterification, are fundamental in organic synthesis and provide pathways to a variety of functionalized molecules.
Aminolysis Reactions and Catalytic Effects
Aminolysis is the reaction of an ester with an amine to form an amide and an alcohol. In the case of this compound, reaction with an amine would yield N-substituted-2-phenylacetamide and 3-nitrophenol (B1666305). The mechanism of aminolysis can be complex and is influenced by the nature of the amine and the reaction conditions. researchgate.net
The reaction can proceed through a concerted mechanism or a stepwise pathway involving a tetrahedral intermediate. researchgate.net The rate of aminolysis is dependent on the nucleophilicity of the amine. researchgate.net Catalysts can significantly enhance the rate of aminolysis. For example, 2-pyridone and its derivatives have been shown to act as efficient bifunctional catalysts, activating both the ester and the amine through hydrogen bonding. nih.govresearchgate.net The catalytic effect can also be influenced by the reaction medium, with different mechanisms being favored in different solvents. acs.org Cyclodextrins have also been observed to catalyze or retard aminolysis reactions of p-nitrophenyl alkanoates, depending on the structures of the ester and amine, through the formation of inclusion complexes. nih.gov
Transesterification Processes
Transesterification is the process of exchanging the alcohol group of an ester with another alcohol. For this compound, this would involve reacting it with an alcohol to produce a different ester of 2-phenylacetic acid and 3-nitrophenol. This reaction can be catalyzed by either acids or bases. cdnsciencepub.com
Acid-catalyzed transesterification follows a mechanism similar to acid-catalyzed hydrolysis, with the alcohol acting as the nucleophile instead of water. Base-catalyzed transesterification typically involves an alkoxide as the nucleophile. Lipases are also effective catalysts for transesterification reactions, often carried out in non-aqueous solvents to favor the synthesis of the new ester over hydrolysis. diva-portal.orgresearchgate.net Lanthanide ions, such as La(OTf)₃, have been shown to be exceptionally effective catalysts for the methanolysis of aryl and alkyl esters at neutral pH and ambient temperatures. cdnsciencepub.com
Elimination Reactions Involving Aryl Phenylacetates
The elimination reactions of aryl phenylacetates, including nitrophenyl derivatives, have been a subject of detailed mechanistic studies. These reactions, particularly under basic conditions, can proceed through different pathways, with the E1cB (Elimination, Unimolecular, conjugate Base) and E2 (Elimination, Bimolecular) mechanisms being the most significant.
Base-catalyzed hydrolysis of activated aryl phenylacetates, such as those with a nitro-substituent, is well-established to proceed via an E1cB elimination mechanism. datapdf.com This two-step process involves the rapid and reversible deprotonation of the α-carbon by a base to form a carbanion (the conjugate base), followed by the rate-limiting expulsion of the aryloxide leaving group to yield a ketene (B1206846) intermediate. masterorganicchemistry.comwikipedia.org The presence of the β-phenyl group on the phenylacetate (B1230308) moiety increases the acidity of the α-hydrogen, facilitating the initial deprotonation step. datapdf.com
The general E1cB mechanism is as follows:
Deprotonation : A base removes a proton from the carbon adjacent (α-carbon) to the carbonyl group, forming a carbanion intermediate. The stability of this carbanion is crucial for the E1cB pathway. wikipedia.orglibretexts.org
Leaving Group Expulsion : The lone pair of the carbanion facilitates the elimination of the leaving group (the aryloxide), leading to the formation of a carbon-carbon double bond, in this case, a ketene. wikipedia.org
The specific pathway, whether E1cB or E2, is highly dependent on the reaction conditions, including the nature of the base, the solvent, and the substituents on both the phenylacetyl and the aryl portions of the molecule. acs.org For instance, studies on related compounds like p-nitrophenyl p-nitrophenylacetate with secondary amine buffers in aqueous acetonitrile (B52724) have shown the operation of concurrent E2 and E1cB mechanisms, highlighting the mechanistic diversity on the E2-E1cB borderline. datapdf.comacs.org In aprotic solvents like acetonitrile with a secondary amine base, the reaction tends to follow an E2 pathway. datapdf.comacs.org The E2 mechanism is a concerted, one-step process where the base abstracts the proton simultaneously with the departure of the leaving group. youtube.com
The transition state of these elimination reactions is influenced by the β-phenyl group, which affects the acidity of the Cα-H bond and the stability of the forming C=C bond. datapdf.com The choice between the E1cB and E2 pathways represents a spectrum, with factors like a more acidic proton and a poorer leaving group favoring the E1cB mechanism, where a distinct carbanion intermediate is formed. masterorganicchemistry.comwikipedia.org
Photo-Induced Transformations
The nitroaromatic functionality in this compound makes it susceptible to transformations induced by light. These photochemical reactions are central to its photodecarboxylation and its potential utility in photolabile protecting group strategies.
Photodecarboxylation of Nitrophenylacetate Ions
Upon exposure to UV light, nitrophenylacetate ions in aqueous solutions can undergo an irreversible photochemical decarboxylation. acs.org This reaction proceeds through the formation of carbon dioxide and a carbanion residue. acs.org Research has shown a significant difference in the quantum yield of this process depending on the position of the nitro group on the phenyl ring. acs.org
For 3-nitrophenylacetate and 4-nitrophenylacetate ions, the photodecarboxylation occurs with a relatively high quantum yield. In contrast, ortho-substituted isomers like 2-nitrophenylacetate and 2,4-dinitrophenylacetate show a much lower quantum yield. acs.org
Table 1: Quantum Yields for Photodecarboxylation of Nitrophenylacetate Ions
| Compound | Quantum Yield (at 367 nm) |
|---|---|
| 3-Nitrophenylacetate ion | ~0.6 |
| 4-Nitrophenylacetate ion | ~0.6 |
| 2-Nitrophenylacetate ion | 0.04 |
| 2,4-Dinitrophenylacetate ion | 0.04 |
Data sourced from reference acs.org.
The mechanism for the ortho- and para-isomers is believed to involve the formation of an aci-nitro intermediate, which can be identified spectroscopically through flash photolysis. acs.org However, for the meta-isomer, 3-nitrophenylacetate, no such aci-nitro intermediate is observed. acs.org The proposed mechanism involves the photochemical decomposition into CO2 and a nitrobenzyl anion. For the ortho and para isomers, this anion is stabilized as an aci-nitro anion, but this stabilization pathway is not available for the meta isomer. acs.org The undissociated nitrophenylacetic acids are noted to be more photochemically stable than their corresponding ions. acs.org
Utility in Photo-Labile Protecting Group Chemistry
The photochemical properties of nitrobenzyl compounds form the basis of their extensive use as photolabile protecting groups (PPGs), often referred to as "caged" compounds. These groups allow for the controlled release of a substrate upon irradiation with light, a technique that provides high spatial and temporal control. wikipedia.org
The most common PPGs are based on the 2-nitrobenzyl (ortho-nitro) moiety. The general mechanism involves an intramolecular hydrogen abstraction by the excited nitro group from the benzylic carbon, leading to the formation of an aci-nitro intermediate. This intermediate then rearranges and fragments to release the protected functional group (e.g., a carboxylate, phosphate, or alcohol) and form a 2-nitrosobenzaldehyde byproduct. wikipedia.org
While the 3-nitro position, as in this compound, is less commonly used for this specific application due to differences in the photochemical pathway (as noted by the lack of an aci-nitro intermediate), the fundamental principle of using a light-sensitive nitroaromatic group to trigger a chemical transformation is the same. acs.orgwikipedia.org The development of PPGs like the 2-(2-nitrophenyl)propoxycarbonyl (NPPOC) group, used in DNA chip synthesis, demonstrates the high level of sophistication in this field. biosyn.comnih.gov These groups are designed to have high quantum yields and to be cleaved by light at specific wavelengths (e.g., >300 nm) to avoid damage to biological substrates. wikipedia.org
Stereoselective Reactions Mediated by Phenylacetate Derivatives (e.g., Diastereoselective Aldol (B89426) Reactions)
While specific studies on stereoselective reactions involving this compound are not prevalent, the broader class of phenylacetate derivatives is widely used in stereoselective synthesis, particularly in aldol reactions. The phenylacetate core provides a platform for generating enolates that can react with carbonyl compounds to form new carbon-carbon bonds with controlled stereochemistry.
The aldol reaction of metal enolates derived from esters or ketones can proceed through a chair-like, six-membered ring transition state, as proposed in the Zimmerman-Traxler model. harvard.edu The geometry of the enolate (Z or E) is a key determinant of the stereochemical outcome of the reaction, leading to either syn or anti aldol adducts, respectively. harvard.eduyoutube.com
For example, the diastereoselectivity of aldol reactions can be controlled by using chiral auxiliaries attached to the phenylacetate unit. These auxiliaries direct the approach of the electrophile (e.g., an aldehyde) to one face of the enolate, resulting in a high diastereomeric excess. wiley-vch.de Mukaiyama aldol reactions, which use silyl (B83357) enol ethers (silyl ketene acetals) derived from phenylacetates in the presence of a Lewis acid, are another powerful tool for achieving stereocontrol. wiley-vch.de
Research into related compounds has demonstrated high levels of diastereoselectivity. For instance, aldol reactions of phenylacetonitrile, after deprotonation to form an N-lithiated nitrile anion, can show high (up to >50:1) 2,3-anti selectivity when reacted with aldehydes. sci-hub.se Furthermore, oxidative dimerization of chiral α-phenylacetate derivatives has been shown to produce dimers with contiguous quaternary stereocenters in a diastereoselective manner. researchgate.net
Table 2: Factors Influencing Stereoselectivity in Aldol Reactions of Phenylacetate Derivatives
| Factor | Influence on Stereochemistry | Example |
|---|---|---|
| Enolate Geometry | (Z)-enolates generally lead to syn products; (E)-enolates lead to anti products. harvard.eduyoutube.com | Dialkylboron triflates often produce (Z)-enolates. harvard.edu |
| Chiral Auxiliary | A covalently attached chiral group directs the reaction to favor one diastereomer. wiley-vch.de | Evans' oxazolidinone auxiliaries. harvard.edu |
| Metal Cation | The nature of the metal (e.g., Li, B, Ti) in the enolate affects the transition state geometry and stereoselectivity. harvard.edu | Boron enolates often give reliable and high stereoselectivity. harvard.edu |
| Lewis Acid | In Mukaiyama aldol reactions, the Lewis acid coordinates to the aldehyde, influencing the reaction's facial selectivity. wiley-vch.de | TiCl₄ is a common Lewis acid used in these reactions. wiley-vch.de |
Spectroscopic and Analytical Data for this compound Not Available in Publicly Accessible Resources
Extensive searches for advanced spectroscopic and analytical data for the chemical compound this compound have yielded no specific experimental results. Despite a thorough review of scientific databases and online resources, no publicly available data could be located for the Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FT-IR), or Raman spectra of this specific molecule.
The investigation aimed to gather detailed information for a comprehensive analytical characterization, including:
¹H and ¹³C NMR: Chemical shift assignments, and coupling constants.
2D NMR: Data from COSY, HSQC, and HMBC experiments.
Vibrational Spectroscopy: Characteristic absorption bands from FT-IR and Raman spectroscopy.
While spectral data for related compounds—such as phenylacetic acid, various nitrophenyl derivatives, and other esters—are accessible, the specific data for this compound appears to be absent from the reviewed literature. Consequently, the creation of the requested detailed article with specific research findings and data tables is not possible at this time.
Advanced Spectroscopic and Analytical Characterization of 3 Nitrophenyl 2 Phenylacetate
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Properties
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of (3-Nitrophenyl) 2-phenylacetate is expected to be characterized by absorption bands arising from the electronic transitions within its two main chromophores: the 3-nitrophenyl group and the phenyl group.
Table 1: Expected UV-Vis Absorption Characteristics of this compound
| Chromophore | Electronic Transition | Expected Wavelength Region (nm) |
|---|---|---|
| Phenyl Group | π → π* | ~200-220 and ~250-270 |
| Nitrophenyl Group | π → π* | ~240-280 |
Note: The data in this table is based on typical absorption regions for the given chromophores and is not from direct experimental measurement on this compound.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural details of a compound through the analysis of its fragmentation pattern. For this compound (C₁₄H₁₁NO₄), the calculated molecular weight is approximately 257.24 g/mol .
In a typical electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 257. This peak confirms the molecular weight of the compound. The subsequent fragmentation of the molecular ion provides valuable information about the compound's structure.
While the specific mass spectrum for this compound is not available, the fragmentation pattern can be predicted based on the known fragmentation of similar esters and nitroaromatic compounds. For instance, data for the isomeric compound 3-nitrophenyl acetate (B1210297) reveals a molecular ion peak at m/z 181, with major fragments at m/z 139, 93, and 43, corresponding to the loss of the acetyl group and subsequent cleavages. nih.gov
For this compound, key fragmentation pathways would likely involve:
Cleavage of the ester bond: This can occur on either side of the oxygen atom.
Loss of the phenoxy radical (•OC₆H₄NO₂) to give the phenylacetyl cation [C₆H₅CH₂CO]⁺ at m/z 119.
Loss of the phenylacetyl group to give the 3-nitrophenoxy radical, or the 3-nitrophenoxide ion at m/z 139.
Fragmentation of the phenylacetyl group: A prominent peak at m/z 91, corresponding to the tropylium (B1234903) ion ([C₇H₇]⁺), is a very common feature for compounds containing a benzyl (B1604629) group.
Fragmentation of the nitrophenyl group: Loss of NO₂ (46 Da) or NO (30 Da) from the molecular ion or fragment ions containing the nitrophenyl group.
Table 2: Predicted Major Fragment Ions in the Mass Spectrum of this compound
| m/z | Proposed Fragment Ion | Formula |
|---|---|---|
| 257 | Molecular Ion [M]⁺ | [C₁₄H₁₁NO₄]⁺ |
| 139 | [3-Nitrophenoxy]⁺ | [C₆H₄NO₃]⁺ |
| 119 | [Phenylacetyl]⁺ | [C₈H₇O]⁺ |
Note: This data is predictive and based on the principles of mass spectrometry and data from related compounds.
X-ray Crystallography for Solid-State Structural Resolution
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking.
A search of the available scientific literature and crystallographic databases did not yield any published crystal structure for this compound. Therefore, specific details regarding its crystal system, space group, unit cell dimensions, and solid-state packing are not available at this time.
To perform an X-ray crystallographic analysis, a suitable single crystal of the compound must first be grown. The quality of the crystal is paramount for obtaining high-resolution diffraction data. If a crystal structure were to be determined, it would provide invaluable information on the conformation of the ester linkage and the relative orientations of the two phenyl rings, which are crucial for understanding its physical properties and potential interactions in a solid-state context.
Computational Chemistry and Theoretical Studies on 3 Nitrophenyl 2 Phenylacetate
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the electronic distribution within a molecule. These methods solve the Schrödinger equation, or its density-based equivalent, to determine the most stable molecular conformation (the global minimum on the potential energy surface) and its associated electronic properties.
Density Functional Theory (DFT) has become a widely used method in computational chemistry for its balance of accuracy and computational cost, making it ideal for studying medium-sized organic molecules like (3-Nitrophenyl) 2-phenylacetate. researchgate.net DFT calculations are employed to optimize the molecular geometry, which involves systematically adjusting bond lengths, bond angles, and dihedral angles to find the lowest energy structure.
A common approach involves using a hybrid functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), combined with a Pople-style basis set like 6-311G(d,p) or 6-311++G(d,p) to accurately model the electronic environment. mdpi.comresearchgate.net The "g(d,p)" notation indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are crucial for describing the anisotropic electron density in molecules with pi systems and polar bonds. The inclusion of diffuse functions ("++") is important for accurately describing anions and systems with significant non-covalent interactions. researchgate.net
Upon completion of a geometry optimization, a frequency calculation is typically performed to confirm that the resulting structure is a true energy minimum, characterized by the absence of any imaginary frequencies on the potential energy surface. researchgate.net The optimized geometry provides key structural parameters.
Table 1: Predicted Geometrical Parameters for this compound using DFT (Note: The following data is representative of typical results from DFT calculations on similar aromatic esters and is intended for illustrative purposes.)
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Lengths (Å) | ||
| C=O (ester carbonyl) | 1.21 | |
| C-O (ester ether) | 1.36 | |
| O-C (nitrophenyl) | 1.41 | |
| N-O (nitro) | 1.22 | |
| C-N (aromatic) | 1.48 | |
| **Bond Angles (°) ** | ||
| O=C-O (ester) | 123.5 | |
| C-O-C (ester linkage) | 118.0 | |
| O-N-O (nitro) | 124.5 |
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the atomic numbers of the constituent atoms. Unlike DFT, which uses an approximate exchange-correlation functional, ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2, MP4), and Coupled Cluster (CC), systematically approach the exact solution of the Schrödinger equation.
While computationally more demanding than DFT, methods like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) are considered the "gold standard" for high-accuracy energy and property predictions for small to medium-sized molecules. These methods are often used to benchmark the performance of more computationally efficient methods like DFT for a specific class of molecules. For this compound, a single-point energy calculation using a method like CCSD(T) on the DFT-optimized geometry could provide a highly accurate electronic energy value, serving as a reference for assessing the reliability of the chosen DFT functional.
Vibrational Frequency Calculations and Correlation with Experimental Spectra
Theoretical vibrational frequency calculations are a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. mdpi.com Following a successful geometry optimization using a method like DFT, the second derivatives of the energy with respect to the atomic coordinates are calculated to produce a Hessian matrix. Diagonalizing this matrix yields the harmonic vibrational frequencies and their corresponding normal modes, which describe the collective motion of atoms for each vibration. scirp.org
The calculated frequencies are typically scaled by an empirical factor (e.g., ~0.96-0.98 for B3LYP functionals) to correct for anharmonicity and the inherent approximations in the theoretical model, leading to better agreement with experimental spectra. researchgate.net This allows for the confident assignment of specific spectral bands to the stretching, bending, and torsional motions of the molecule's functional groups. For this compound, this analysis would distinguish the characteristic vibrations of the nitro group, the ester carbonyl, and the two aromatic rings.
Table 2: Representative Calculated Vibrational Frequencies and Their Assignments (Note: These frequencies are illustrative and based on typical values for the functional groups listed, as determined by DFT calculations on analogous compounds.)
| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) (Scaled) | Typical Experimental Range (cm⁻¹) |
|---|---|---|---|
| Asymmetric Stretch | NO₂ | ~1525 | 1560–1515 |
| Symmetric Stretch | NO₂ | ~1345 | 1355–1335 |
| Carbonyl Stretch | C=O | ~1740 | 1750–1730 |
| Aryl-Ether Stretch | Ar-O-C | ~1220 | 1250–1200 |
| Phenyl Ring Stretch | C=C | ~1600, ~1495 | 1610–1590, 1510–1480 |
Analysis of Electronic Properties and Reactivity Descriptors
Beyond geometry and spectra, computational methods provide a suite of electronic properties and reactivity descriptors that are crucial for understanding a molecule's behavior in chemical reactions.
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, positing that the most significant interactions between molecules occur between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnumberanalytics.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest-energy orbital capable of accepting electrons. numberanalytics.com
For this compound, the locations of these orbitals are predictable. The phenylacetate (B1230308) portion is relatively electron-rich compared to the nitrophenyl ring, which is made electron-deficient by the potent electron-withdrawing nitro group. Therefore, the HOMO is expected to be localized primarily on the phenylacetate moiety, specifically the phenyl ring and the ester oxygen. Conversely, the LUMO is anticipated to be centered on the 3-nitrophenyl ring, with significant contributions from the nitro group's π* orbitals.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity and stability. mdpi.com A smaller gap suggests that the molecule can be more easily excited, implying higher polarizability and greater chemical reactivity. mdpi.com
Table 3: Illustrative Frontier Orbital Energies for this compound (Note: Values are representative for similar nitro-aromatic esters calculated via DFT.)
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -7.1 |
| LUMO Energy | -2.9 |
| HOMO-LUMO Gap (ΔE) | 4.2 |
A Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.net The MEP map is plotted onto the molecule's electron density surface, with colors indicating the electrostatic potential. Regions of negative potential (typically colored red to yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and represent likely sites for nucleophilic attack. researchgate.net
For this compound, the MEP surface would clearly show the most negative potential localized around the oxygen atoms of both the ester carbonyl and the nitro group, as these are the most electronegative atoms with lone pairs of electrons. These sites are the primary targets for interaction with electrophiles or hydrogen bond donors. Conversely, regions of positive potential would be found around the hydrogen atoms of the aromatic rings, making them susceptible to interaction with nucleophiles. The MEP map provides a chemically intuitive picture of the charge distribution and is invaluable for understanding intermolecular interactions. researchgate.netresearchgate.net
Natural Bond Orbital (NBO) Interactions
There is no specific data available from NBO analysis for this compound. This type of analysis quantifies the donor-acceptor interactions between filled and vacant orbitals, revealing the energetic significance of hyperconjugation and charge delocalization. uni-muenchen.de For a molecule like this compound, one would expect to analyze interactions involving the nitro group, the ester linkage, and the phenyl rings. A typical analysis would yield a table of the most significant interactions and their second-order perturbation theory energies (E(2)), indicating the stability conferred by these electronic delocalizations. wisc.edunih.gov Without a dedicated study, such a table cannot be constructed.
First and Second Hyperpolarizability Calculations for Non-Linear Optics
Calculations of first (β) and second (γ) hyperpolarizability are used to predict a molecule's potential for use in non-linear optical (NLO) materials. These properties are often significant in molecules with electron-donating and electron-withdrawing groups connected by a π-conjugated system. While studies exist for other nitro-containing aromatic compounds, uobasrah.edu.iq no published values for the static or dynamic hyperpolarizabilities of this compound were found.
Reaction Mechanism Modeling and Transition State Characterization
The hydrolysis of esters is a classic subject for reaction mechanism studies. stanford.eduresearchgate.net However, no specific modeling for this compound is available.
Potential Energy Surface Scans and Reaction Pathway Elucidation
A computational study on the hydrolysis of this ester would involve scanning the potential energy surface to map the reaction pathway from reactants, through the transition state(s), to the products (3-nitrophenol and phenylacetic acid). This would identify the rate-limiting step and provide the activation energy for the reaction. Such data is not present in the current body of literature for this compound. Studies on similar molecules, like p-nitrophenylmethylphosphate, have confirmed concerted asynchronous mechanisms through such methods. nih.gov
Isotope Effect Studies for Mechanistic Probing
Theoretical calculations of kinetic isotope effects (KIEs) are a powerful tool for probing reaction mechanisms. By calculating the effect of isotopic substitution at various atomic positions, researchers can gain insight into bond-breaking and bond-forming events in the rate-determining transition state. nih.gov No such theoretical isotope effect studies have been published for the hydrolysis of this compound.
Molecular Docking Studies of Enzyme-Ligand Interactions
Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, such as an enzyme. This is particularly relevant for esters, which can be substrates for enzymes like lipases or esterases. diva-portal.org A search for docking studies involving this compound with any enzyme yielded no results. Such a study would provide insights into potential biological activity and the specific interactions driving enzyme-substrate recognition.
Crystal Structure Prediction and Polymorphism Considerations
Polymorphism, the ability of a compound to crystallize in multiple forms, is a critical consideration in materials science and pharmaceuticals. While a study on two polymorphic forms of a structural isomer, trans-3-(3-nitrophenyl)oxiran-2-ylmethanone, has been published, nih.gov no crystallographic data or polymorphism prediction studies for this compound itself are available. A theoretical study in this area would involve generating and ranking plausible crystal packing arrangements based on lattice energy calculations to predict the most stable polymorphs.
Applications and Advanced Research Directions Involving 3 Nitrophenyl 2 Phenylacetate
Role as a Versatile Synthetic Intermediate in Organic Synthesis
The structural components of (3-Nitrophenyl) 2-phenylacetate, namely the phenylacetic acid moiety and the 3-nitrophenol-derived ester, provide multiple reactive sites. This versatility allows it to serve as a valuable building block in the construction of more complex molecular architectures and as a precursor in the synthesis of compounds with pharmacological relevance.
Building Block for Complex Molecules and Heterocyclic Scaffolds
While direct examples of the use of this compound in the synthesis of complex molecules and heterocyclic scaffolds are not extensively documented in publicly available literature, the constituent parts of the molecule are well-established building blocks in organic synthesis. Phenylacetic acid and its derivatives are utilized in the synthesis of various compounds. researchgate.netmdpi.com For instance, substituted phenylacetic acids are precursors to various pharmaceuticals and other biologically active molecules. researchgate.netdrugbank.com
The nitrophenyl group can also participate in a variety of chemical transformations. The nitro group can be reduced to an amino group, which then opens up a plethora of synthetic possibilities, including the formation of amides, sulfonamides, and the construction of nitrogen-containing heterocyclic rings. nih.gov Heterocyclic compounds containing a nitrophenyl group have been synthesized and investigated for their potential anticancer activities. researchgate.net For example, new 5,6,7,8-tetrahydro-isoquinolines bearing a 2-nitrophenyl group have been synthesized and shown to induce apoptosis and cell cycle arrest in cancer cell lines. researchgate.net The synthesis of bioactive heterocycles is a significant area of research in medicinal chemistry. ijnrd.orgnih.goveprajournals.comresearchgate.net
The general strategy for utilizing a compound like this compound would involve either the transformation of the nitro group or the cleavage of the ester bond to unmask a carboxylic acid or a phenol (B47542), which can then be further elaborated into more complex structures.
Table 1: Potential Synthetic Transformations of this compound
| Starting Material | Reagents and Conditions | Product Type | Potential Application |
| This compound | 1. Fe, NH4Cl, EtOH/H2O, reflux2. Acylation/Sulfonylation | N-Acyl/N-Sulfonyl-3-aminophenyl 2-phenylacetate | Synthesis of bioactive amides/sulfonamides |
| This compound | 1. Hydrolysis (e.g., NaOH, H2O/THF)2. Cyclization with a suitable partner | Phenylacetic acid and 3-Nitrophenol (B1666305) derived synthons | Building blocks for various complex molecules |
| This compound | Reduction of nitro group followed by intramolecular cyclization | Nitrogen-containing heterocycles | Scaffolds for medicinal chemistry |
This table presents hypothetical transformations based on established organic chemistry principles.
Precursor in the Synthesis of Pharmacologically Relevant Compounds
Nitroaromatic compounds are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antiparasitic effects. researchgate.net The nitro group is a key pharmacophore in several approved drugs. Therefore, derivatives of this compound could be explored for their potential pharmacological activities. For example, various nitrophenyl derivatives have been synthesized and evaluated for their antitubercular and antifungal activities. researchgate.netmdpi.com A series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives were synthesized and showed potent activity against Mycobacterium tuberculosis. mdpi.com
Furthermore, phenylacetic acid itself is a known metabolite and has been used in the synthesis of various therapeutic agents, including antihistamines. drugbank.comgoogle.com The combination of the nitrophenyl group and the phenylacetate (B1230308) moiety in a single molecule makes this compound an attractive starting point for the synthesis of novel compounds with potential therapeutic applications.
Development of Photo-Controlled Chemical Systems and Caged Compounds
The application of light to control chemical reactions and biological processes offers high spatiotemporal precision. "Caged compounds" are molecules that are biologically inactive until they are "uncaged" by a flash of light, which cleaves a photolabile protecting group. The ortho-nitrobenzyl group is a classic example of such a photolabile group. nih.govnih.govnih.govresearchgate.netutdallas.edunih.gov
Design and Synthesis of Photo-Activatable Molecular Probes
This compound can be considered a simple "caged" form of phenylacetic acid and 3-nitrophenol. The 3-nitrophenyl ester linkage is susceptible to photocleavage upon irradiation with UV light. This property can be exploited in the design of photo-activatable molecular probes. For instance, if a biologically active molecule contains a carboxylic acid or a phenol group, it could be "caged" by forming an ester with a nitrophenyl group, rendering it inactive. Subsequent exposure to light would release the active molecule in a controlled manner.
The design of such probes involves linking a biologically active molecule to a photolabile group, such as the nitrophenyl group. The efficiency of the photocleavage can be tuned by modifying the substituents on the aromatic ring. researchgate.net
Table 2: Examples of Commonly Used Photolabile Protecting Groups
| Photolabile Group | Excitation Wavelength (nm) | Key Features |
| o-Nitrobenzyl | ~350 | Well-established, widely used |
| 4,5-Dimethoxy-2-nitrobenzyl (DMNB) | ~350 | Improved absorption properties |
| 1-(2-Nitrophenyl)ethyl (NPE) | ~350 | Can reduce reactivity of byproducts |
| Coumarin-4-ylmethyl | ~350-400 | Often higher quantum yields |
This table provides examples of common photolabile groups and their general properties. researchgate.netutdallas.edu
Mechanistic Studies of Photo-Uncaging Events
The photo-uncaging of nitrophenyl esters generally proceeds through an intramolecular rearrangement upon excitation with UV light. The nitro group abstracts a hydrogen atom from the benzylic position (in the case of ortho-nitrobenzyl esters) or undergoes other rearrangements, leading to the cleavage of the ester bond and the release of the carboxylic acid and a nitroso-containing byproduct. nih.govacs.org
The study of these photo-uncaging events is crucial for optimizing the design of caged compounds. Key parameters to investigate include the quantum yield of photolysis (the efficiency of the light-induced cleavage), the rate of release of the active molecule, and the nature and reactivity of the byproducts, which should ideally be non-toxic and non-interfering with the biological system under study. researchgate.net While specific mechanistic studies on this compound are not widely reported, the general principles of nitrophenyl ester photolysis would apply.
Investigation as Modulators of Biological Processes
The potential for this compound and its derivatives to modulate biological processes stems from the known bioactivities of both the nitrophenyl and phenylacetic acid moieties.
While there is no direct evidence of this compound itself being screened for biological activity, numerous studies have demonstrated the diverse biological effects of compounds containing a nitrophenyl group. For example, various nitrophenyl derivatives have been synthesized and evaluated for their antibacterial, antifungal, and anticancer properties. researchgate.netnih.gov A study on (E)-3-(Nitrophenyl)-1-(pyrazin-2-yl)prop-2-en-1-ones reported antimycobacterial and antifungal activities. researchgate.net Another study on norcantharidin (B1212189) analogues showed that substitution with a nitrophenyl group could influence selectivity for protein phosphatases.
Similarly, derivatives of phenylacetic acid have been investigated for a wide range of pharmacological activities. mdpi.com For instance, certain phenylpiperazinepropane derivatives have been screened for their antitussive effects. nih.gov Given these precedents, this compound and its derivatives represent a class of compounds that could be systematically evaluated for their ability to modulate various biological pathways. A screening of this compound against various cell lines and enzyme targets could reveal novel biological activities.
Table 3: Reported Biological Activities of Related Compound Classes
| Compound Class | Example of Biological Activity | Reference |
| Nitrophenyl derivatives | Antimycobacterial, Antifungal | researchgate.net |
| Nitrophenyl derivatives | Anticancer | researchgate.net |
| Phenylacetic acid derivatives | Antihistaminic | google.com |
| Phenylpiperazine derivatives | Antitussive | nih.gov |
| Norcantharidin analogues | Protein Phosphatase Inhibition | nih.gov |
This table summarizes the biological activities of compound classes related to this compound.
Identification as Quorum Sensing Inhibitors in Bacterial Systems
Quorum sensing (QS) is a cell-to-cell communication process that bacteria use to coordinate collective behaviors, such as biofilm formation and virulence factor production. The interruption of QS signaling is a promising strategy to combat bacterial infections without exerting selective pressure for antibiotic resistance. While direct studies on this compound as a quorum sensing inhibitor are not extensively documented, the broader class of nitro-substituted aromatic compounds has shown significant potential in this area.
Research has demonstrated that various nitro-containing molecules can act as antagonists of QS receptors, thereby inhibiting the expression of virulence genes in pathogenic bacteria like Pseudomonas aeruginosa. For instance, compounds containing a 2-nitrophenyl fragment have been investigated as inhibitors of the pqs quorum sensing system in P. aeruginosa. The nitro group, being strongly electron-withdrawing, is a key feature in many bioactive molecules and can influence their interaction with biological targets. nih.gov The structural similarity of this compound to known nitroaromatic QS inhibitors suggests its potential to interfere with bacterial communication systems. Further research is warranted to explore its specific activity and mechanism of action against various bacterial QS circuits.
Exploration as Enzyme Substrates for Mechanistic Enzymology
The study of enzyme mechanisms and kinetics is fundamental to understanding their biological roles and for the development of new drugs and biotechnological tools. Chromogenic substrates, which release a colored product upon enzymatic cleavage, are invaluable in such studies as they provide a simple and continuous way to monitor enzyme activity. Nitrophenyl esters are a classic example of such substrates.
Specifically, p-nitrophenyl esters are widely used to assay the activity of various hydrolytic enzymes, including esterases and lipases. researchgate.netnih.govnih.govdiva-portal.orgncsu.edunih.govdergipark.org.trresearchgate.net The enzymatic hydrolysis of these esters releases p-nitrophenolate, a yellow-colored ion under alkaline conditions, which can be readily quantified by spectrophotometry.
By analogy, this compound is a highly plausible substrate for mechanistic enzymology. Upon hydrolysis by an esterase or lipase (B570770), it would release 3-nitrophenolate, which also exhibits a distinct color that can be monitored. This would allow for the determination of key kinetic parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat), providing insights into the enzyme's substrate specificity and catalytic efficiency. The phenylacetate portion of the molecule also allows for the investigation of enzymes that have a preference for bulkier acyl groups.
| Enzyme Class | Examples of Enzymes Assayed with Nitrophenyl Esters |
| Esterases | Carboxylesterases, Acetylcholinesterases |
| Lipases | Pancreatic Lipase, Bacterial Lipases |
| Proteases | Chymotrypsin, Trypsin (with specific substrates) |
Functional Materials and Supramolecular Assemblies (e.g., activated esters for hydrogelators)
The development of functional materials with tailored properties is a rapidly growing area of research. Hydrogels, which are three-dimensional polymer networks capable of absorbing large amounts of water, are of particular interest for biomedical applications such as drug delivery and tissue engineering.
This compound, as an activated ester, holds potential for the synthesis of such materials. Activated esters are reactive intermediates that can readily undergo nucleophilic acyl substitution, for example, with amine groups to form stable amide bonds. This reactivity can be harnessed to crosslink polymer chains and form hydrogels. For instance, polymers functionalized with primary amine groups could be crosslinked by this compound, with the 3-nitrophenolate acting as a leaving group. The rate of this crosslinking reaction could potentially be modulated by the pH of the medium.
Furthermore, the phenylacetic acid moiety itself is known to participate in the formation of supramolecular assemblies. Derivatives of phenylacetic acid have been shown to act as low-molecular-weight organogelators, forming fibrous networks through non-covalent interactions such as hydrogen bonding and π-π stacking. mdpi.comresearchgate.netnih.govnih.govabo.firsc.org It is conceivable that under specific conditions, this compound could also self-assemble or be incorporated into supramolecular structures, leading to the formation of gels or other ordered materials.
| Functional Group on Polymer | Resulting Linkage with Activated Ester |
| Primary Amine (-NH2) | Amide (-CONH-) |
| Thiol (-SH) | Thioester (-COS-) |
| Hydroxyl (-OH) | Ester (-COO-) |
Structure Reactivity and Structure Property Relationships of 3 Nitrophenyl 2 Phenylacetate
Influence of the 3-Nitrophenyl Moiety on Ester Reactivity and Leaving Group Ability
The reactivity of an ester is significantly influenced by the nature of its leaving group. In (3-Nitrophenyl) 2-phenylacetate, the 3-nitrophenoxide ion serves as the leaving group during nucleophilic acyl substitution reactions. The presence of the nitro group (-NO2) on the phenyl ring plays a crucial role in enhancing the leaving group's ability.
The nitro group is a strong electron-withdrawing group due to both resonance and inductive effects. ucalgary.ca This electron-withdrawing nature stabilizes the negative charge that develops on the phenoxide ion as it departs. ucalgary.ca The more stable the leaving group, the more readily it can depart, thus increasing the reactivity of the ester towards nucleophilic attack. Generally, weaker bases make better leaving groups. youtube.com The electron-withdrawing nitro group reduces the basicity of the phenoxide ion, making it a better leaving group compared to an unsubstituted phenoxide ion. youtube.comlibretexts.org
Studies on related compounds, such as p-nitrophenyl acetate (B1210297), have shown that they are highly reactive towards nucleophiles. nih.gov The increased reactivity is attributed to the enhanced stability of the p-nitrophenoxide leaving group. While the nitro group is in the meta position in this compound, it still exerts a significant, albeit slightly weaker, electron-withdrawing inductive effect compared to the para position, thereby increasing the ester's reactivity. It is important to note that the resonance effect is not possible from the meta position. ucalgary.ca
Electronic and Steric Effects of Substituents on Reaction Rates and Equilibrium
The rate and equilibrium of a chemical reaction are profoundly influenced by the electronic and steric properties of the substituents present in the reacting molecules. numberanalytics.com In the context of this compound, the nitro group on the phenyl ring and the phenyl group on the acetate moiety are the key substituents to consider.
Electronic Effects:
Electronic effects refer to the influence of substituents on the distribution of electrons within a molecule. numberanalytics.com These effects can be categorized as inductive effects and resonance effects. numberanalytics.com
Inductive Effect: The nitro group is strongly electron-withdrawing through the inductive effect, pulling electron density away from the ester carbonyl group. This makes the carbonyl carbon more electrophilic and thus more susceptible to attack by nucleophiles, leading to an increased reaction rate. lumenlearning.comyoutube.com
Resonance Effect: While the nitro group at the meta position cannot participate in resonance with the ester linkage directly, it significantly influences the stability of the leaving group, as discussed in the previous section. ucalgary.ca
The phenyl group of the 2-phenylacetate moiety can also exert electronic effects. The phenyl ring can donate or withdraw electron density depending on the nature of the reaction and the substituents on the ring itself.
Steric Effects:
Steric effects arise from the spatial arrangement of atoms within a molecule, which can hinder or facilitate a reaction. In the case of this compound, the bulky phenyl group attached to the α-carbon of the acetate moiety can create steric hindrance around the carbonyl group. This can potentially slow down the rate of nucleophilic attack by sterically demanding nucleophiles.
Conformational preferences of phenyl acetate itself are governed by a combination of steric effects and n→π* interactions. nih.govresearchgate.net The cis conformer is generally more stable than the trans conformer due to reduced steric repulsion between the methyl group and the phenyl ring. nih.govresearchgate.net In this compound, similar conformational considerations would apply, with the bulky phenylacetyl group influencing the preferred geometry around the ester linkage.
Stereochemical Control and Diastereoselectivity in Analogous Phenylacetate (B1230308) Reactions
While this compound itself is achiral, the principles of stereochemical control are highly relevant to reactions involving its analogs, particularly those with substituents at the α-position of the phenylacetate moiety. Stereochemical control refers to the ability to influence the stereochemical outcome of a chemical reaction. youtube.com
In reactions of α-substituted phenylacetic acids and their derivatives, the presence of a chiral center at the α-position allows for the formation of stereoisomeric products. The stereochemical outcome of such reactions can be controlled through various strategies, including the use of chiral auxiliaries or the influence of existing stereocenters within the molecule (substrate control). youtube.com
For instance, the direct and highly enantioselective alkylation of arylacetic acids has been achieved using chiral lithium amides as stereodirecting reagents. nih.gov This method allows for the creation of a specific enantiomer of the α-alkylated product with high enantiomeric excess (ee). nih.gov The choice of electrophile and reaction conditions can also influence the diastereoselectivity of the reaction. nih.gov
Furthermore, the Claisen rearrangement of allylic alcohols containing a chiral center adjacent to the alcohol has demonstrated that the stereoselectivity of the rearrangement is dependent on this neighboring chiral center. rsc.org This highlights the principle of substrate-controlled diastereoselectivity, where the stereochemistry of one part of a molecule dictates the stereochemical outcome of a reaction at another part. youtube.com
Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Derived from Analogous Systems
Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR) are computational modeling techniques used to predict the biological activity or physicochemical properties of chemical compounds based on their molecular structures. nih.gov These models are built by establishing a mathematical relationship between a set of molecular descriptors and the observed activity or property. researchgate.net
For systems analogous to this compound, QSAR and QSPR studies can provide valuable insights into how structural modifications affect reactivity and other properties. The basic approach involves representing the molecular structure with numerical descriptors and then using statistical methods to build a predictive model. researchgate.net
A key aspect of building robust QSAR/QSPR models is the selection of appropriate molecular descriptors. These can include:
Electronic descriptors: Such as Hammett constants, which quantify the electron-donating or electron-withdrawing ability of substituents.
Steric descriptors: Like Taft steric parameters, which describe the bulkiness of a substituent.
Topological descriptors: Which are numerical values derived from the graph representation of a molecule. researchgate.net
For a series of substituted phenyl acetates, a good correlation has been observed between the rate coefficients of nucleophilic acyl substitution and the occupancy of the π* orbital of the carbonyl group. nih.gov Electron-withdrawing substituents, like the nitro group, increase the reactivity, which can be quantified and predicted using QSAR models. nih.gov
The validity of QSAR models is assessed through various statistical measures of goodness-of-fit, robustness, and predictivity. nih.gov Once validated, these models can be used to predict the properties of new, unsynthesized compounds, thereby guiding the design of molecules with desired characteristics.
Correlation of Theoretical Descriptors with Experimental Observations
A powerful approach in modern chemistry is to correlate theoretical calculations with experimental results to gain a deeper understanding of chemical phenomena. For this compound and its analogs, theoretical descriptors can be calculated using computational chemistry methods and then compared with experimentally observed properties like reaction rates and equilibrium constants.
Ab initio calculations on substituted phenyl acetates have shown an excellent correlation between the calculated energy difference of the E-Z conformers and the Hammett sigma constant of the substituent. nih.gov Electron-withdrawing substituents were found to increase the preference for the Z conformer. nih.gov Furthermore, these calculations revealed that electron-withdrawing groups decrease the delocalization of the lone pair of the ether oxygen to the antibonding orbital of the carbonyl group (nO → π*C=O), an effect that is more pronounced in the E conformer. nih.gov
The reactivity of esters towards nucleophilic attack can also be correlated with theoretical descriptors. Excellent correlations have been found between the experimentally determined rate coefficients of nucleophilic acyl substitutions and the calculated occupancies of the π*C=O antibonding orbital for a series of phenyl acetates. nih.gov Electron-withdrawing substituents increase the availability of this orbital for interaction with an incoming nucleophile, thereby increasing the reaction rate. nih.gov
The table below illustrates the relative rates of nitration in benzene (B151609) derivatives, highlighting the strong deactivating effect of the nitro group. This experimental data correlates well with theoretical understandings of electronic effects.
Table 1: Relative Rate of Nitration in Benzene Derivatives
| Substituent (R in C6H5R) | Relative Rate |
|---|---|
| -OH | 1,000 |
| -CH3 | 25 |
| -H | 1 |
| -CH2Cl | 0.71 |
| -I | 0.18 |
| -F | 0.15 |
| -Cl | 0.033 |
| -Br | 0.030 |
| -CO2Et | 0.0037 |
| -NO2 | 6 x 10⁻⁸ |
| -N(CH3)3+ | 1.2 x 10⁻⁸ |
Data sourced from Lumen Learning. lumenlearning.com
Future Perspectives and Emerging Research Avenues for 3 Nitrophenyl 2 Phenylacetate
Exploration of Novel Catalytic Systems for Synthesis and Transformations
The development of efficient and sustainable catalytic systems is paramount for the synthesis and subsequent transformation of (3-Nitrophenyl) 2-phenylacetate. Future research is expected to move beyond traditional methods towards innovative heterogeneous and biocatalytic approaches.
Heterogeneous catalysts offer significant advantages, including ease of separation, reusability, and enhanced stability. An emerging area of interest is the use of metal-supported clay catalysts, such as zinc or iron supported on Montmorillonite (B579905) K-10. nih.gov These systems have shown high efficiency in the solvent-free synthesis and deprotection of various phenolic esters. nih.gov The application of such catalysts to the esterification reaction between 3-nitrophenol (B1666305) and phenylacetic acid or the hydrolysis of this compound could provide a greener, more economical production route. nih.gov
Furthermore, polymer hydrogels are being investigated as "smart" catalytic systems. researchgate.net These materials can respond to environmental stimuli like temperature or solvent composition, allowing for switchable catalytic activity. researchgate.net A hydrogel matrix functionalized with catalytic moieties could be designed for the controlled synthesis or hydrolysis of this compound, offering tunable reaction rates.
Biocatalysis, particularly using enzymes like lipases and esterases, represents another promising frontier. While the enzymatic hydrolysis of p-nitrophenyl esters is well-documented, exploring the substrate specificity of existing or engineered enzymes for this compound is a logical next step. The thiolase enzyme OleA, for example, has been shown to react with p-nitrophenyl esters to initiate Claisen condensation reactions, opening a path to novel biochemical products. nih.govresearchgate.net Investigating the reactivity of OleA and other enzymes with the meta-substituted isomer could unlock new biosynthetic pathways.
| Catalyst Type | Example System | Potential Application | Key Advantages |
| Heterogeneous | Zn- or Fe-supported Montmorillonite K-10 nih.gov | Synthesis (esterification) or transformation (hydrolysis) | Solvent-free conditions, reusability, high conversion nih.gov |
| Smart Materials | Poly(N-isopropyl acrylamide)-based hydrogels researchgate.net | Controlled synthesis or hydrolysis | Switchable activity, tunable reaction rates researchgate.net |
| Biocatalyst | Engineered Lipases/Esterases or Thiolase (e.g., OleA) nih.govnih.gov | Stereoselective hydrolysis or enzymatic condensation | High selectivity, mild reaction conditions, green chemistry |
Advanced Computational Methodologies for Enhanced Predictive Capabilities
Computational chemistry provides powerful tools for predicting molecular properties and reaction mechanisms, thereby guiding experimental work. For this compound, advanced computational methods like Density Functional Theory (DFT) can offer profound insights into its structure-property relationships.
DFT calculations can be employed to determine the optimized molecular geometry, electronic structure, and vibrational frequencies of the molecule. Key parameters such as bond lengths, bond angles, and dihedral angles can be precisely calculated. Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding the molecule's reactivity and electronic transition properties. The energy gap between HOMO and LUMO can predict chemical stability and reactivity.
Such computational models can also simulate the interaction of this compound with a catalyst's active site, helping to elucidate reaction mechanisms and predict the efficiency of novel catalytic systems. nih.gov This predictive power can significantly accelerate the discovery and optimization of catalysts for its synthesis and transformation, saving valuable laboratory time and resources.
| Parameter | Predicted Information | Relevance |
| Optimized Geometry | Bond lengths, bond angles, dihedral angles | Provides the most stable 3D structure. |
| HOMO/LUMO Energies | Electron-donating/accepting ability | Predicts reactivity hotspots and electronic properties. |
| Mulliken Atomic Charges | Charge distribution across the molecule | Identifies electrophilic and nucleophilic sites. |
| Vibrational Frequencies | Infrared (IR) and Raman spectra | Aids in experimental characterization and identification. |
| Reaction Pathway Modeling | Transition state energies, activation barriers | Elucidates mechanisms of hydrolysis or other transformations. |
Integration into Multi-component Reactions and Cascade Processes
Multi-component reactions (MCRs) and cascade processes, where multiple chemical transformations occur in a single pot, are cornerstones of modern synthetic efficiency. This compound is a prime candidate for integration into such schemes due to its distinct functional groups.
A promising avenue involves enzymatic cascade reactions. For instance, a one-pot process could be designed where the first step is the selective enzymatic hydrolysis of the ester bond by a lipase (B570770) to yield 3-nitrophenol and phenylacetic acid. In the same pot, a second enzyme could then act on one of these products. This approach has been successfully used to synthesize d- and l-phenylalanine (B559525) derivatives from cinnamic acids in a cascade involving a phenylalanine ammonia (B1221849) lyase (PAL) and a chemoenzymatic deracemization step. researchgate.net
Another potential cascade involves the chemical transformation of the nitro group. The reduction of the nitro group to an amine would yield (3-aminophenyl) 2-phenylacetate. This product could then serve as an in-situ generated building block for a subsequent MCR, such as a Passerini or Ugi reaction, to rapidly construct complex molecular scaffolds. This strategy leverages the reactivity of both the nitro and ester groups to build molecular diversity from a single, functionalized starting material.
Design of Next-Generation Molecular Probes and Functional Materials
The unique structure of this compound makes it an attractive platform for developing advanced functional molecules and materials. The nitrophenyl group is a well-known chromophore, and its meta-substitution pattern could lead to unique photophysical properties compared to its ortho- and para-isomers.
One area of exploration is the development of novel molecular probes. The hydrolysis of the ester bond leads to the release of 3-nitrophenol, which has a distinct UV-Vis absorption profile. This property could be harnessed to create probes for detecting specific enzymatic activity or changes in environmental pH. While p-nitrophenyl esters are classic substrates for enzyme assays, the 3-nitro-substituted analogue could offer a different spectroscopic window or sensitivity. Furthermore, nitrophenyl esters have been demonstrated as superior synthons for indirect radiofluorination, a key technique in developing PET imaging agents. rsc.org Applying this methodology to this compound could yield novel radiolabeled probes for biomedical imaging.
In materials science, the compound could serve as a functional monomer or additive. The nitro group can be chemically modified, providing a handle to graft the molecule onto polymer backbones or nanomaterials like functionalized graphene. mdpi.commdpi.com Such functionalization could impart specific properties to the host material, such as altered hydrophobicity, enhanced thermal stability, or specific recognition capabilities. The incorporation of such polar, aromatic structures could be used to tune the electronic and mechanical properties of advanced polymers and composites. rsc.orgrsc.org
Deepening Mechanistic Understanding through Advanced Kinetic and Isotopic Studies
A thorough understanding of reaction mechanisms is essential for controlling chemical processes. For this compound, advanced kinetic and isotopic studies are crucial to elucidating the pathways of its synthesis and, more importantly, its hydrolysis.
Pre-steady-state kinetics, often studied using stopped-flow spectroscopy, can reveal the individual steps of a reaction, such as the formation of intermediates. sigmaaldrich.com This technique has been extensively used to study the hydrolysis of p-nitrophenyl acetate (B1210297) by enzymes like α-chymotrypsin, revealing a "burst" phase corresponding to the rapid acylation of the enzyme, followed by a slower, steady-state deacylation. sigmaaldrich.comresearchgate.net Applying this technique to the hydrolysis of this compound would allow for a direct comparison of acylation and deacylation rates, providing insight into how the meta-position of the nitro group affects enzyme-substrate interactions.
Isotopic labeling studies offer another powerful tool. For example, using ¹³C-labeled substrates can help determine which part of the molecule acts as the nucleophile in condensation reactions. researchgate.net In the context of this compound, synthesizing the molecule with an ¹⁸O label in the carbonyl oxygen of the ester group would definitively clarify the bond cleavage pattern (acyl-oxygen vs. alkyl-oxygen) during hydrolysis under various catalytic conditions.
Pressure-assisted capillary electrophoresis/dynamic frontal analysis (pCE/DFA) is another modern technique for kinetic analysis, allowing for the determination of Michaelis-Menten constants (K_M) and inhibitor concentrations (IC₅₀) with high precision. Such detailed kinetic data are invaluable for optimizing reaction conditions and designing potent enzyme inhibitors.
| Parameter | Description | Method of Determination | Significance |
| k_cat | Turnover number; molecules converted per enzyme active site per unit time. | Pre-steady-state and steady-state kinetics. sigmaaldrich.com | Measures the maximum catalytic rate of an enzyme. |
| K_M | Michaelis constant; substrate concentration at half-maximal velocity. | Michaelis-Menten analysis via pCE/DFA or spectroscopy. nih.gov | Indicates the affinity of the enzyme for the substrate. |
| k_cat/K_M | Catalytic efficiency. | Calculated from k_cat and K_M. | Provides a measure of an enzyme's overall efficiency. |
| IC₅₀ | Half maximal inhibitory concentration. | Inhibition assays with varying inhibitor concentrations. | Quantifies the potency of an inhibitor for the reaction. |
Q & A
Q. What are the common synthetic routes for (3-nitrophenyl) 2-phenylacetate, and what reaction conditions optimize yield?
The compound is typically synthesized via esterification of 3-nitrophenylacetic acid with phenylacetyl chloride or a phenyl alcohol derivative. A base catalyst (e.g., triethylamine) is often used to facilitate the reaction. For example, analogous nitro-substituted phenylacetates are prepared by reacting nitrobenzoic acid derivatives with chloroacetate esters under reflux in ethanol/water mixtures . Key parameters include:
- Temperature: 60–80°C
- Solvent: Ethanol or dichloromethane
- Catalyst: Pyridine or DMAP (dimethylaminopyridine) Yields vary between 50–75%, depending on substituent positions and purification methods.
| Method | Starting Materials | Conditions | Yield | Reference |
|---|---|---|---|---|
| Esterification | 3-Nitrophenylacetic acid | Base catalyst, reflux, 12h | ~65% | |
| Nucleophilic substitution | Phenylacetyl chloride | Anhydrous DCM, room temperature | ~55% |
Q. How is the structural characterization of this compound performed?
X-ray crystallography is the gold standard for resolving its crystal structure. For example, guanidinium 2-phenylacetate was characterized using SHELXS97/SHELXL97 software, revealing hydrogen-bonded columnar structures . Complementary techniques include:
- NMR : H and C NMR identify nitro group deshielding (δ ~8.2 ppm for aromatic protons) .
- HPLC : Purity assessment with C18 columns and UV detection at 254 nm .
- FT-IR : Strong absorption bands at 1720 cm (ester C=O) and 1520 cm (nitro group) .
Advanced Research Questions
Q. How can contradictions in spectroscopic data for nitro-substituted phenylacetates be resolved?
Discrepancies in NMR or crystallographic data often arise from dynamic effects (e.g., rotational isomerism) or crystal packing variations. For instance, guanidinium 2-phenylacetate exhibits anisotropic displacement parameters in its phenyl ring, suggesting flexibility . Strategies include:
Q. What mechanistic insights govern the reactivity of the nitro group in this compound?
The nitro group’s electron-withdrawing nature enhances electrophilic substitution at the meta position. For example, in related compounds like methyl 2-(3-fluoro-5-nitrophenyl)acetate, nitro groups participate in hydrogen bonding with enzymes, affecting bioactivity . Mechanistic studies involve:
- Kinetic isotope effects : To identify rate-determining steps in reduction reactions .
- Electrochemical analysis : Cyclic voltammetry reveals redox potentials (~-0.5 V vs. SCE for nitro reduction) .
| Reaction Type | Mechanism | Key Findings | Reference |
|---|---|---|---|
| Reduction | Iron powder in acidic conditions | Nitro → amine conversion (~90%) | |
| Hydrolysis | Base-catalyzed ester cleavage | pH-dependent rate constants |
Q. How can reaction conditions be optimized for chiral resolution of this compound derivatives?
Chiral HPLC with amylose-based columns (e.g., Chiralpak AD-H) achieves enantiomeric separation. For example, (S)-methyl 2-amino-2-(3-nitrophenyl)acetate was resolved using hexane/isopropanol (80:20) with 0.1% trifluoroacetic acid, yielding >99% ee . Critical factors:
- Mobile phase polarity : Adjust alcohol content to balance resolution and runtime.
- Temperature control : 25°C for reproducibility.
Methodological Guidelines
- Synthetic Optimization : Use Design of Experiments (DoE) to vary solvent, catalyst, and temperature .
- Crystallography : Refine structures with SHELXL97 and validate using PLATON .
- Bioactivity Assays : Screen for antimicrobial activity via microdilution (MIC ≤ 50 µg/mL observed in nitro-substituted analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
